molecular formula C18H27N3O3 B7922710 [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester

[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester

Cat. No.: B7922710
M. Wt: 333.4 g/mol
InChI Key: KCHHJARAPDCTCJ-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester is a chiral carbamate derivative featuring a pyrrolidine backbone substituted with an (S)-2-amino-3-methyl-butyryl group and a methyl-carbamic acid benzyl ester moiety.

Properties

IUPAC Name

benzyl N-[(3S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-13(2)16(19)17(22)21-10-9-15(11-21)20(3)18(23)24-12-14-7-5-4-6-8-14/h4-8,13,15-16H,9-12,19H2,1-3H3/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHHJARAPDCTCJ-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)N(C)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CC[C@@H](C1)N(C)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

  • Molecular Formula: C16H31N3O3
  • Molecular Weight: 313.44 g/mol
  • CAS Number: 1354028-76-4
  • Structure: The compound features a pyrrolidine ring, an amino acid-derived moiety, and a carbamic acid ester functional group.

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors. Notably, it has demonstrated notable inhibitory effects on the enzyme N-acylethanolamine acid amidase (NAAA), which plays a role in lipid signaling pathways.

Inhibition Potency

Recent studies have shown that this compound exhibits an IC50 value of approximately 127 nM against rat NAAA, indicating strong inhibitory activity . This potency suggests potential therapeutic applications in modulating lipid metabolism and inflammation.

Biological Activity Data

Activity IC50 (nM) Reference
NAAA Inhibition127
General ToxicityLow
Antimicrobial ActivityModerate

Case Studies and Research Findings

  • Inhibition Studies : A series of structure-activity relationship (SAR) studies have been conducted to evaluate the potency of various analogs of this compound. It was found that modifications to the carbamate group significantly affected inhibitory potency, with certain derivatives exhibiting improved activity compared to the parent compound .
  • Toxicological Assessment : Toxicity evaluations have indicated that this compound displays low toxicity in vitro, making it a candidate for further pharmacological exploration .
  • Antimicrobial Properties : Preliminary investigations into the antimicrobial activity of this compound revealed moderate effectiveness against specific bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that carbamate derivatives can exhibit significant anticancer properties. Specifically, studies have shown that compounds similar to [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives with similar structures have been tested against various cancer cell lines, demonstrating promising results in inhibiting tumor growth .

1.2 Neurological Disorders
The compound's unique structure suggests potential applications in treating neurological disorders such as Alzheimer's disease. The presence of the pyrrolidine ring may facilitate interactions with neurotransmitter receptors or enzymes involved in neurodegeneration. Preliminary studies on related compounds have shown that they can enhance cognitive function and reduce neuroinflammation, indicating a potential therapeutic role for this class of compounds .

Drug Development

2.1 Synthesis and Optimization
The synthesis of this compound involves various chemical reactions, including amide bond formation and carbamate synthesis. Researchers are continually optimizing these synthetic pathways to improve yield and purity, which is crucial for pharmaceutical applications. The compound's synthesis has been documented in multiple studies focusing on improving the efficiency of reaction conditions and purification methods .

2.2 Structure-Activity Relationship (SAR) Studies
SAR studies are essential for understanding how modifications to the compound's structure affect its biological activity. Investigations into different substituents on the benzyl ester or variations in the amino acid moiety have provided insights into optimizing efficacy and reducing toxicity. This information is critical for developing safer and more effective therapeutic agents based on this compound .

Biochemical Research

3.1 Enzyme Inhibition Studies
this compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, inhibition of acetylcholinesterase (AChE) has been a focus due to its relevance in treating Alzheimer's disease . Studies demonstrate that modifications to the carbamate group can significantly enhance enzyme binding affinity.

3.2 Molecular Interaction Studies
Molecular docking studies have been employed to predict how this compound interacts with target proteins at the molecular level. These studies provide insights into binding sites and interaction energies, which are vital for further drug design efforts .

Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a related carbamate derivative exhibited significant cytotoxic effects on breast cancer cell lines through apoptosis induction mechanisms.

Case Study 2: Neurological Effects
Research conducted on a similar compound indicated improvements in memory retention in rodent models of Alzheimer's disease, highlighting the potential for this compound as a candidate for further exploration in neuropharmacology.

Comparison with Similar Compounds

Structural Differences :

  • Substituent on Pyrrolidine: Replaces the (S)-2-amino-3-methyl-butyryl group with a 2-hydroxy-ethyl group.
  • Carbamate Group : Uses an ethyl-carbamic acid benzyl ester instead of methyl-carbamic acid.

Implications :

  • The ethyl-carbamate may confer different metabolic stability profiles due to steric and electronic effects.
Parameter Target Compound Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
Molecular Formula Not provided C₁₆H₂₄N₂O₃
Molecular Weight Not provided 292.38 g/mol
Key Functional Groups Amino-butyryl Hydroxyethyl

[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester (CAS 1401666-94-1)

Structural Differences :

  • Backbone Ring : Piperidine (6-membered) replaces pyrrolidine (5-membered).
  • Carbamate Group : Ethyl-carbamic acid instead of methyl-carbamic acid.

Implications :

  • The piperidine ring’s larger size may enhance conformational flexibility, affecting binding pocket compatibility in biological targets.
  • The ethyl-carbamate group could influence metabolic stability and bioavailability compared to methyl derivatives.
Parameter Target Compound Piperidine Analog
Molecular Formula Not provided C₂₀H₃₁N₃O₃
Molecular Weight Not provided 361.48 g/mol
Backbone Ring Size 5-membered 6-membered

Tert-butyl N-{1-[(3R)-pyrrolidin-3-yl] cyclopropyl}carbamate (CAS 431058-52-5)

Structural Differences :

  • Substituent : Cyclopropyl group fused to pyrrolidine, with a tert-butyl carbamate.
  • Amino Acid Moiety: Lacks the (S)-2-amino-3-methyl-butyryl group.

Implications :

  • The tert-butyl carbamate may enhance steric shielding, prolonging half-life in vivo.

Key Observations and Limitations

  • Availability : The target compound is discontinued commercially , whereas analogs like CAS 122021-01-6 remain accessible .
  • Structural Trends :
    • Pyrrolidine derivatives prioritize compactness for targeting sterically constrained enzymes.
    • Piperidine analogs may suit larger binding pockets but face synthesis complexity due to additional stereocenters .
  • Data Gaps : Absence of empirical data (e.g., IC₅₀, LogP) limits direct pharmacological comparisons.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester with high enantiomeric purity?

  • Methodological Answer : Synthesis requires strict stereochemical control. Coupling agents like HATU or DCC can minimize racemization during amide bond formation between the pyrrolidine and amino acid moieties. Protecting groups (e.g., benzyl esters) for the carbamic acid component are critical to prevent undesired side reactions. Post-synthesis purification via chiral HPLC or recrystallization in polar solvents (e.g., ethanol/water mixtures) ensures enantiomeric purity. Structural validation should combine NMR (¹H/¹³C) and X-ray crystallography to confirm stereochemistry .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should assess temperature, humidity, and light exposure. Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) monitored by HPLC can identify breakdown products like free amines or epimers. For long-term storage, lyophilization and storage at -20°C in amber vials under inert gas (argon) are recommended. Epimerization risks, noted in related compounds, necessitate periodic chiral analysis .

Q. What analytical techniques are most reliable for confirming the compound’s structural integrity?

  • Methodological Answer : Use a tiered approach:

  • Primary : ¹H/¹³C NMR to confirm backbone connectivity and stereochemistry.
  • Secondary : High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • Tertiary : X-ray crystallography (if crystals are obtainable) for absolute configuration.
  • Impurity profiling via UPLC-MS with charged aerosol detection (CAD) is advised for detecting low-level degradants .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

  • Methodological Answer : Discrepancies may arise from assay-specific factors (e.g., cell permeability, protein binding). Normalize data using:

  • Positive controls : Compare with known GABA modulators (e.g., gabapentin) in electrophysiological assays.
  • Cellular context : Use primary neurons vs. transfected cell lines to assess target specificity.
  • Pharmacokinetic profiling : Measure plasma/tissue concentrations to correlate in vitro and in vivo efficacy .

Q. What strategies are effective for analyzing and mitigating epimerization during experimental workflows?

  • Methodological Answer : Epimerization, observed in structurally similar compounds, can be minimized by:

  • Avoiding prolonged exposure to basic conditions (pH > 8).
  • Using low-temperature reaction setups (< 4°C) for pH-sensitive steps.
  • Employing chiral stationary phases (e.g., amylose-based columns) for HPLC separation of epimers. Dynamic light scattering (DLS) can monitor aggregation, which may accelerate stereochemical instability .

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) using GABA receptor crystal structures (PDB: 4COF) can predict binding modes. Focus on:

  • Hydrogen-bonding interactions : Between the carbamic acid group and receptor residues (e.g., Arg220).
  • Steric optimization : Adjust the 3-methyl-butyryl moiety to avoid clashes with hydrophobic pockets.
  • Validate predictions with surface plasmon resonance (SPR) for binding affinity (KD) measurements .

Q. What methodologies are recommended for identifying and quantifying degradation impurities in long-term stability studies?

  • Methodological Answer : Use forced degradation (acid/base/oxidative stress) followed by LC-MS/MS to profile impurities. For quantification:

  • Develop a calibration curve using synthesized impurity standards (e.g., hydrolyzed carbamate).
  • Apply mass-directed isolation for structural elucidation of unknown degradants.
  • Cross-reference with databases like NIST Chemistry WebBook for spectral matching .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.